molecular formula C11H14N4 B13872248 4,5-Dimethyl-2-(6-methylpyridin-2-yl)pyrazol-3-amine

4,5-Dimethyl-2-(6-methylpyridin-2-yl)pyrazol-3-amine

Cat. No.: B13872248
M. Wt: 202.26 g/mol
InChI Key: RVLKMINRXONPLW-UHFFFAOYSA-N
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Description

4,5-Dimethyl-2-(6-methylpyridin-2-yl)pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring substituted with methyl groups and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl-2-(6-methylpyridin-2-yl)pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-acetyl-6-methylpyridine with hydrazine hydrate, followed by cyclization with methylhydrazine under reflux conditions . The reaction is usually carried out in ethanol as a solvent, and the product is purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-2-(6-methylpyridin-2-yl)pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding pyrazole N-oxide derivatives.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

4,5-Dimethyl-2-(6-methylpyridin-2-yl)pyrazol-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-2-(6-methylpyridin-2-yl)pyrazol-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dimethyl-2-(6-methylpyridin-2-yl)pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the design of new compounds with tailored biological activities.

Properties

Molecular Formula

C11H14N4

Molecular Weight

202.26 g/mol

IUPAC Name

4,5-dimethyl-2-(6-methylpyridin-2-yl)pyrazol-3-amine

InChI

InChI=1S/C11H14N4/c1-7-5-4-6-10(13-7)15-11(12)8(2)9(3)14-15/h4-6H,12H2,1-3H3

InChI Key

RVLKMINRXONPLW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)N2C(=C(C(=N2)C)C)N

Origin of Product

United States

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